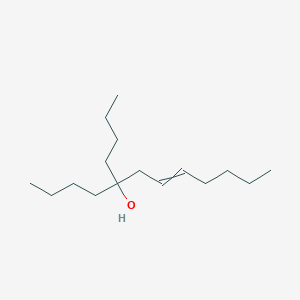
Bis(N,N,N-trihexylhexan-1-aminium) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N,N-trihexylhexan-1-aminium) sulfate: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a sulfate counterion, which contributes to its stability and reactivity. This compound is often used in scientific research and industrial applications due to its surfactant properties and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trihexylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine derivatives with hexyl halides, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents such as dichloromethane or ethanol are commonly used.
Catalysts: Phase transfer catalysts can be employed to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(N,N,N-trihexylhexan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(N,N,N-trihexylhexan-1-aminium) sulfate is used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can disrupt lipid bilayers, making it useful in membrane protein studies.
Industry: In industrial applications, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its ability to form stable emulsions makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Bis(N,N,N-trihexylhexan-1-aminium) sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to changes in cell permeability and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another quaternary ammonium compound with similar surfactant properties.
Tetrahexylammonium hydrogen sulfate: A related compound with a different counterion but similar applications.
Uniqueness: Bis(N,N,N-trihexylhexan-1-aminium) sulfate stands out due to its specific chain length and sulfate counterion, which provide unique solubility and reactivity characteristics. Its ability to form stable complexes and emulsions makes it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
111951-07-6 |
|---|---|
Molekularformel |
C48H104N2O4S |
Molekulargewicht |
805.4 g/mol |
IUPAC-Name |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/2C24H52N.H2O4S/c2*1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h2*5-24H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
KMXYYFRWQNNPDG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



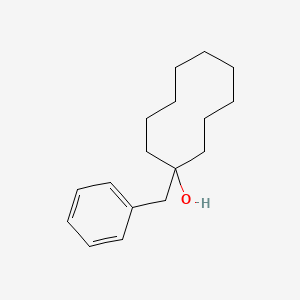
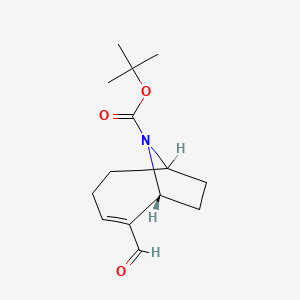
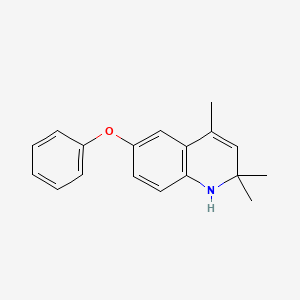
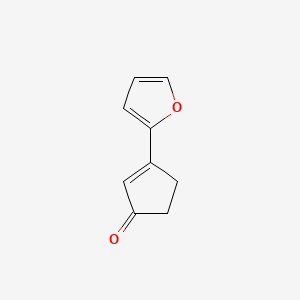
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)



![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
